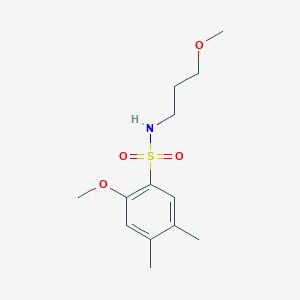

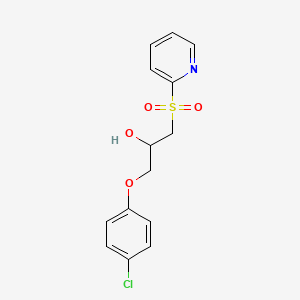

2-methoxy-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenesulfonamides are a significant class of compounds in organic chemistry and medicinal chemistry due to their versatile applications. They are pivotal in the synthesis of dyes, polymers, and as intermediates in the preparation of a wide range of pharmaceuticals. Their structural diversity and chemical stability make them suitable candidates for various biochemical and industrial applications.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the sulfonation of benzene or its derivatives, followed by amide formation. The specific synthesis route for "2-methoxy-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide" would likely involve the introduction of methoxy and methyl groups into the benzene ring, followed by sulfonation and subsequent reaction with an appropriate amine. Related studies show that such syntheses can be carried out using various organic synthesis techniques, including nucleophilic substitution reactions and the use of activating agents to facilitate the introduction of sulfonamide groups (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to the benzene ring, which significantly influences the compound's physical and chemical properties. The methoxy and methyl groups further influence the electron density and steric hindrance around the molecule, affecting its reactivity and interaction with other molecules. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structure of such compounds (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. The functional groups present in the molecule, such as the methoxy and sulfonyl groups, play a crucial role in determining its reactivity. For example, the electron-donating methoxy group activates the benzene ring towards electrophilic substitution reactions, while the sulfonyl group can participate in condensation reactions with amines and alcohols (Pu et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and boiling point, are influenced by the nature and position of substituents on the benzene ring. Methoxy and methyl groups can affect the compound's hydrophobicity, impacting its solubility in various solvents. These properties are critical for the compound's applications in different domains (Varfolomeev et al., 2010).

Propriétés

IUPAC Name |

2-methoxy-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4S/c1-10-8-12(18-4)13(9-11(10)2)19(15,16)14-6-5-7-17-3/h8-9,14H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCUDGTWEMIMSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCOC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](3-methoxypropyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)

![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)

![3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4959590.png)

![1-(4-chlorophenyl)-5-{[(3,3-diphenylpropyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959604.png)

![3-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4959624.png)

![3-(1,3-benzodioxol-5-yl)-5-isonicotinoyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4959627.png)

![5-(3-chlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4959630.png)

![4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol](/img/structure/B4959638.png)